3-(4-chlorophenyl)-N-cyclohexylacrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDFUYEBFFYHA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229993 | |
| Record name | (2E)-3-(4-Chlorophenyl)-N-cyclohexyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124525-56-0 | |
| Record name | (2E)-3-(4-Chlorophenyl)-N-cyclohexyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124525-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Chlorophenyl)-N-cyclohexyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Chlorophenyl N Cyclohexylacrylamide
Synthetic Routes and Reaction Pathways
The principal synthetic route to 3-(4-chlorophenyl)-N-cyclohexylacrylamide is a two-stage process. First, the necessary precursor molecules, 3-(4-chlorophenyl)acrylic acid and cyclohexylamine (B46788), are synthesized. Following this, an amidation reaction is performed to couple these precursors and form the final product.
Precursor Synthesis and Derivatization
3-(4-chlorophenyl)acrylic acid: This precursor, also known as trans-4-chlorocinnamic acid, is commonly prepared via the Knoevenagel condensation reaction. fishersci.co.uk This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde (B46862) with malonic acid. The intermediate product readily undergoes decarboxylation to yield the desired (E)-3-(4-chlorophenyl)acrylic acid. fishersci.co.uk Alternative methods for synthesizing cinnamic acid derivatives include the Perkin reaction, Claisen condensation, and the Heck reaction. fishersci.co.uk
Cyclohexylamine: The synthesis of cyclohexylamine can be achieved through several established routes. A primary industrial method is the complete hydrogenation of aniline (B41778) using cobalt- or nickel-based catalysts. beilstein-journals.orgresearchgate.net Another common laboratory and industrial preparation involves the alkylation of ammonia (B1221849) with cyclohexanol. beilstein-journals.orgresearchgate.net Additionally, cyclohexylamine can be synthesized by the reduction of cyclohexanone (B45756) oxime using a Raney nickel catalyst in the presence of hydrogen and ammonia. analis.com.my A laboratory-scale preparation involves the hydrogenation of aniline in a solution of glacial acetic acid and hydrochloric acid with a colloidal platinum catalyst. rsc.org
Amidation Reactions for Acrylamide (B121943) Formation
The formation of the amide bond in this compound from its precursors can be achieved through several methods.
Acyl Chloride Intermediate: A common approach involves the conversion of 3-(4-chlorophenyl)acrylic acid into its more reactive acyl chloride derivative. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting 3-(4-chlorophenyl)acryloyl chloride is then reacted with cyclohexylamine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the final amide product. amazonaws.com
Direct Amidation with Coupling Reagents: Direct coupling of the carboxylic acid and amine is a widely used alternative that avoids the isolation of the often-unstable acyl chloride. This method relies on activating the carboxylic acid in situ using coupling reagents.
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) are frequently employed. fishersci.co.ukanalis.com.my The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (cyclohexylamine) to form the amide. fishersci.co.ukluxembourg-bio.com The use of EDC.HCl is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. analis.com.my Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides to minimize side reactions and potential racemization, though the latter is not a concern for this specific achiral molecule. peptide.com
Azide (B81097) Coupling: The azide coupling method is another viable route. This involves converting a hydrazide derivative of the carboxylic acid into an acyl azide, which is a highly reactive species for amidation. For instance, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide can be converted to the corresponding azide and subsequently reacted with cyclohexylamine to form the amide. researchgate.netnih.gov
Boric Acid Catalysis: Boric acid has been demonstrated as an effective and environmentally friendly catalyst for the direct amidation of cinnamic acids. researchgate.netresearchgate.net The reaction can be performed under solvent-free conditions or with the assistance of ultrasonic irradiation to reduce reaction times. researchgate.netresearchgate.net
Stereoselective Synthesis Approaches (if applicable)
For the specific compound this compound, stereoselective synthesis is generally not applicable. The molecule does not possess any chiral centers, and the double bond is typically formed as the more stable (E)-isomer during the synthesis of the 3-(4-chlorophenyl)acrylic acid precursor. Therefore, specific stereoselective strategies are not required for its preparation.
Reaction Optimization Strategies
Optimizing the reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. Key areas for optimization include the choice of catalyst and the solvent system.
Catalyst Selection and Optimization
The choice of catalyst or coupling reagent is a critical factor in the efficiency of the amidation reaction.
Carbodiimide-based Coupling: In the case of direct amidation using carbodiimides, the optimization focuses on the type of carbodiimide and the molar ratios of the reactants. Studies on the amidation of cinnamic acid have shown that using EDC.HCl as the coupling reagent can be highly efficient. analis.com.my Optimization of the molar ratio between cinnamic acid, the amine, and EDC.HCl is essential for driving the reaction to completion while minimizing side products.
| Reactant Ratio (Cinnamic Acid:Amine:EDC.HCl) | Yield (%) | Reference |
| 1:1:1.5 | 93.1 | analis.com.my |
| 1:1:2.0 | - | analis.com.my |
| 1:1:2.5 | - | analis.com.my |
| 1:1:3.0 | - | analis.com.my |
| 1:1:3.5 | - | analis.com.my |
| Data based on the amidation of cinnamic acid with p-anisidine (B42471). |
Boric Acid Catalysis: When using boric acid as a catalyst, the optimization involves determining the optimal catalyst loading. For the amidation of cinnamic acid, a 5 mol% loading of boric acid has been reported to be effective. researchgate.netresearchgate.net
Transition Metal Catalysis: While less common for this specific transformation, transition metals like copper have been used to catalyze the amidation of cinnamic acids. beilstein-journals.orgrsc.org Optimization in these systems would involve screening different copper salts and ligands to find the most active catalytic system.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the reaction rate and yield of the amidation reaction.
Aprotic Solvents: For carbodiimide-mediated coupling reactions, aprotic solvents are generally preferred. Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are commonly used. fishersci.co.ukanalis.com.my Studies have shown that for the EDC.HCl-mediated amidation of cinnamic acid, anhydrous THF provides the optimal environment, leading to higher yields compared to DCM. analis.com.my
Polar Aprotic Solvents: In some coupling reactions, polar aprotic solvents like dimethylformamide (DMF) can be used, particularly when solubility of the reactants is a concern. fishersci.co.uk
Solvent-Free Conditions: To enhance the green credentials of the synthesis, solvent-free conditions have been explored, particularly in conjunction with catalysts like graphene oxide for the amidation of cinnamic acid. beilstein-journals.org
Aqueous/Alcoholic Systems: The presence of residual solvents like ethyl acetate (B1210297) or ethanol/water mixtures from prior synthetic steps can influence the properties of acrylamide-based materials, though their direct effect on the amidation reaction efficiency for this specific compound is not extensively documented. nih.gov
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Anhydrous THF | 60 | 150 | 93.1 | analis.com.my |
| DCM | 60 | 150 | Lower than THF | analis.com.my |
| - | 50 | 40 | 20.47 | researchgate.netresearchgate.net |
| Data based on the amidation of cinnamic acid with p-anisidine (THF, DCM) and diethylamine (B46881) (ultrasound). |
Temperature and Pressure Controls
Precise control of temperature and pressure is critical for the successful synthesis of this compound, ensuring high yield and purity while minimizing side reactions.
Temperature:
Acid Chloride Formation: The initial reaction to form the acyl chloride from (E)-3-(4-chlorophenyl)acrylic acid and thionyl chloride is typically initiated at a reduced temperature, often between 0 °C and 5 °C, by cooling the reaction vessel in an ice bath. This is to moderate the initial exothermic reaction. The mixture may then be allowed to warm to room temperature to ensure the reaction proceeds to completion. scielo.org.zaacs.org
Amide Coupling: The subsequent addition of cyclohexylamine is also highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the amine is crucial to prevent side reactions and the formation of impurities. After the initial addition, the reaction is often stirred at room temperature for several hours to ensure complete conversion. acs.org A study on N-cyclohexylacrylamide synthesis similarly employed a temperature range of 0–5 °C during the initial mixing phase. acs.org
Pressure:
All synthetic steps are typically conducted at atmospheric pressure. The use of a closed system is not required, but the reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture, which could hydrolyze the reactive acyl chloride intermediate back to the carboxylic acid.
Purification and Isolation Techniques
Following the synthesis, a crude product is obtained which contains unreacted starting materials, reagents, and byproducts. A multi-step purification process involving extraction, chromatography, and crystallization is necessary to isolate this compound in high purity.
The initial workup often involves washing the organic reaction mixture with dilute aqueous acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with aqueous base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash to remove residual water. The organic solvent is then removed under reduced pressure to yield the crude solid product.
Chromatographic Methods for Compound Enrichment
Column chromatography is a primary technique for separating the target compound from impurities.
Stationary Phase: Silica gel (SiO₂) is the most commonly used stationary phase for this type of compound. Its polar nature allows for effective separation based on the polarity of the components in the mixture.
Mobile Phase (Eluent): A solvent system of intermediate polarity is typically employed. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is common. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve good separation (typically aiming for an Rf value of 0.2-0.4 for the product). For instance, purification of similar amide compounds has been successfully achieved using eluents such as a gradient of petroleum ether/ethyl acetate. scribd.com The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the enriched compound.
Crystallization and Recrystallization Procedures
Crystallization is the final step to achieve a high degree of purity and to obtain the product in a stable, crystalline solid form.
Procedure: The crude or chromatographically-purified solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the target compound will form crystals, while impurities tend to remain dissolved in the solvent (mother liquor).
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing acrylamide derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane. The choice of solvent can significantly impact crystal quality and yield. The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a small laboratory scale (milligrams) to a larger scale (grams to kilograms) introduces several practical challenges that must be addressed. researchgate.netresearchgate.net
Reagent Selection and Stoichiometry: On a larger scale, the cost, availability, and safety of reagents become paramount. scribd.com While thionyl chloride is effective, it is corrosive and releases toxic SO₂ and HCl gases. Alternative, safer coupling reagents like T3P® (n-Propanephosphonic acid anhydride) might be considered, as its byproducts are water-soluble and easily removed. sci-hub.se The choice of base is also critical; while triethylamine is common, less expensive inorganic bases may be explored if compatible with the reaction conditions. sci-hub.se
Thermal Management: The exothermic nature of both the acid activation and the amidation steps becomes a significant safety concern on a larger scale. The surface-area-to-volume ratio of the reactor decreases as scale increases, making heat dissipation less efficient. A robust cooling system and controlled, slow addition of reagents are essential to prevent a thermal runaway.
Solvent and Workup: The volume of solvents used increases dramatically with scale, impacting cost, safety (flammability), and environmental footprint. Solvents that are effective but pose significant health risks (e.g., dichloromethane) may need to be replaced with greener alternatives like ethyl acetate or 2-methyl-THF. researchgate.net The workup procedure must also be scalable; large-volume extractions can be cumbersome, and alternative purification strategies like direct crystallization or precipitation from the reaction mixture might be developed to minimize waste and simplify isolation.
Impurity Profile: Reactions that are clean on a small scale can sometimes generate unexpected byproducts when scaled up due to prolonged reaction times or localized temperature spikes. Careful monitoring of the reaction progress and impurity formation (e.g., by HPLC) is crucial.
Table 2: Scale-Up Challenges and Mitigation Strategies
| Challenge | Small-Scale Approach | Large-Scale Consideration & Mitigation Strategy |
|---|---|---|
| Reagent Choice | Focus on reactivity (e.g., Oxalyl Chloride) | Focus on cost, safety, atom economy. Consider using less hazardous coupling agents like T3P® or implementing closed systems for toxic reagents. researchgate.netsci-hub.se |
| Heat Dissipation | Simple ice bath is sufficient. | High risk of exotherm. Use a jacketed reactor with a chiller, control reagent addition rate, and monitor internal temperature continuously. |
| Mixing | Magnetic stirring is effective. | Mechanical overhead stirring is required to ensure homogeneity in large volumes and prevent localized "hot spots". |
| Workup/Purification | Multi-step extraction and column chromatography are feasible. | Large-volume extractions are inefficient. Develop a process for precipitation or direct crystallization from the reaction mixture. Chromatography is often not viable for large quantities; focus on optimizing crystallization. |
| Safety | Standard fume hood use. | Implement enhanced safety protocols, including process safety reviews, consideration of pressure relief systems, and proper handling/quenching procedures for reactive reagents. scribd.com |
Exploration of Structure Activity Relationships Sar for 3 4 Chlorophenyl N Cyclohexylacrylamide and Analogues
Systematic Structural Modifications of the N-Cyclohexyl Moiety
The N-cyclohexyl group plays a significant role in the molecule's interaction with biological targets. Its size, shape, and lipophilicity can be systematically altered to probe the requirements of the binding site.
Cyclic vs. Acyclic Substituent Variations
The replacement of the N-cyclohexyl ring with various acyclic substituents can significantly alter the compound's properties. While direct comparative studies on a wide range of acyclic analogues of 3-(4-chlorophenyl)-N-cyclohexylacrylamide are limited in the reviewed literature, research on related N-substituted cinnamamides provides valuable insights. For instance, a study on N-alkyl cinnamamide (B152044) derivatives identified (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide as a potent inhibitor of tyrosinase. nih.gov This suggests that a flexible, linear alkyl chain with a terminal polar group can be a favorable substituent for certain biological activities.
In a different context, a comparative study on organic semiconductors highlighted that phenyl-terminated substituents can engage in intermolecular C-H···π interactions, leading to less dynamic molecular motions compared to their cyclohexyl counterparts, which lack such specific intermolecular interactions. rsc.org While not directly related to biological activity, this finding underscores the different physicochemical properties imparted by cyclic versus aromatic substituents. The rigidity of the cyclohexyl ring compared to a more flexible acyclic chain can influence the compound's conformational freedom and its ability to adopt an optimal binding pose.
Alkyl Chain Length and Branching Effects
The length and branching of an N-alkyl substituent are critical parameters in SAR studies. In a series of N-substituted quinoxaline-2-carboxamides, extending the linker between the core and a phenyl ring from a methylene (B1212753) to an ethylene (B1197577) or propylene (B89431) group was investigated to understand its influence on biological activity. mdpi.com This principle of varying the length of an alkyl chain can be applied to the N-substituent of 3-(4-chlorophenyl)acrylamide to optimize interactions with a target protein. Generally, increasing the alkyl chain length enhances lipophilicity, which can lead to improved cell membrane permeability. However, an excessively long chain may introduce steric hindrance or reduce aqueous solubility.
Substituent Effects on Cyclohexyl Ring
Detailed research findings on the effects of adding substituents to the cyclohexyl ring of this compound were not prominently available in the reviewed literature. However, general principles of medicinal chemistry suggest that the introduction of functional groups on the cyclohexyl ring could fine-tune the molecule's activity. For example, adding polar groups like hydroxyls could improve aqueous solubility and provide additional hydrogen bonding opportunities. Conversely, non-polar alkyl groups could enhance lipophilicity and van der Waals interactions within a hydrophobic binding pocket. The stereochemistry of these substituents would also be a critical factor, as different isomers could exhibit distinct biological activities.
Modifications to the 4-Chlorophenyl Ring
The 4-chlorophenyl group is another key pharmacophoric element. Modifications to this ring, including the position and nature of the halogen, and the introduction of other substituents, can have a profound impact on biological activity.
Halogen Position and Type Variation
The position and type of halogen on the phenyl ring are crucial determinants of activity. Studies on N-arylcinnamamides have shown that changing the substitution pattern from a single 4-chloro substituent to a 3,4-dichloro arrangement can broaden the spectrum of antibacterial activity. researchgate.net This indicates that the electronic and steric profile of the phenyl ring is sensitive to the location and number of halogen atoms.
Furthermore, research on other scaffolds has demonstrated that the introduction of different halogens (e.g., fluorine, chlorine) can modulate activity. In a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the presence of fluorine was a key feature. nih.gov The high electronegativity and small size of fluorine can lead to altered electronic properties and unique intermolecular interactions.
The following table summarizes the effect of halogen substitution on the antibacterial activity of cinnamamides.
Table 1: Effect of Halogen Substitution on Antibacterial Activity of Cinnamanilides
| Compound Series | Substitution Pattern | Observed Activity Trend | Reference |
|---|---|---|---|
| Cinnamanilides | 4-chlorocinnamanilides vs. 3,4-dichlorocinnamanilides | 3,4-Dichlorocinnamanilides showed a broader spectrum of antibacterial efficacy. | researchgate.net |
| N-Phenyl Cinnamamides | N-(4-chlorophenyl) | Showed the highest Nrf2/ARE luciferase activity compared to other substituents. | mdpi.com |
Introduction of Electron-Donating/Withdrawing Groups
In a study of N-phenyl cinnamamide derivatives, compounds with electron-donating groups like dimethylamine, methoxy, or ethoxy at the para-position of the N-phenyl ring generally showed better activity in inducing cellular glutathione (B108866) synthesis than those with an electron-withdrawing nitrile group. mdpi.com Conversely, in another study on arylcyclopropylamines, electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition, while electron-withdrawing groups decreased the activity. nih.gov
Research on iodobenzene (B50100) derivatives has shown that the presence of more electron-withdrawing substituents on the phenyl ring deepens the σ-hole on the iodine atom, leading to a stronger halogen bond. nih.gov This principle highlights how electronic effects can modulate non-covalent interactions that are crucial for ligand-receptor binding.
The table below illustrates the influence of electron-donating and electron-withdrawing groups on the activity of cinnamamide derivatives.
Table 2: Influence of Electron-Donating and Electron-Withdrawing Groups on the Activity of N-Phenyl Cinnamamide Derivatives
| Substituent on N-Phenyl Ring (R²) | Substituent Type | Relative Nrf2/ARE Luciferase Activity | Reference |
|---|---|---|---|
| -Cl (para) | Electron-Withdrawing (weakly deactivating, ortho-para director) | Highest activity (15.3-fold effect) | mdpi.com |
| -NMe₂ (para) | Electron-Donating | High activity (10.3-fold effect) | mdpi.com |
| -OMe (para) | Electron-Donating | Moderate activity (7.28-fold effect) | mdpi.com |
| -OEt (para) | Electron-Donating | Moderate activity (6.55-fold effect) | mdpi.com |
| -CN (para) | Electron-Withdrawing | Poorest activity (3.57-fold effect) | mdpi.com |
Isosteric Replacements of the Phenyl Ring
There is no available research that specifically investigates the isosteric replacement of the 4-chlorophenyl ring in this compound. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. For instance, replacing a phenyl ring with other aromatic systems like thiophene, pyridine, or other heterocycles can influence potency, selectivity, and metabolic stability. However, without any foundational biological activity data for the parent compound, the impact of such substitutions on this compound cannot be determined.
Variations at the Acrylamide (B121943) Linker
The acrylamide linker is a critical component of the molecule, and its geometry and substitution patterns are known to be pivotal for the biological activity of related compounds.
Cis/Trans Isomerism and Conformational Analysis
The double bond within the acrylamide moiety of this compound allows for the existence of cis and trans isomers. The spatial arrangement of the substituents around this bond can significantly affect how the molecule interacts with a biological target. Typically, the trans isomer of cinnamamide derivatives is thermodynamically more stable and often found to be the more biologically active form. However, no studies have been published that specifically analyze the conformational preferences or the differential biological activities of the cis and trans isomers of this compound.
Modification of Alpha/Beta Carbon Substitutions
Substitution at the alpha and beta carbons of the acrylamide core can influence the reactivity and steric profile of the molecule. For example, the introduction of substituents can alter the electrophilicity of the beta-carbon, which is often crucial for covalent interactions with biological nucleophiles. Research on other acrylamides has shown that such modifications can tune the compound's reactivity and selectivity. acs.org Nevertheless, there is a lack of specific data on the effects of alpha or beta carbon substitutions for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
Molecular Descriptors and Computational Approaches
The development of a QSAR model relies on the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. For a series of analogues of this compound, descriptors such as Hammett constants for the phenyl ring substituents, molar refractivity, logP, and various topological indices would be relevant. These descriptors would be used in conjunction with statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. However, the prerequisite for any QSAR study is a dataset of compounds with experimentally determined biological activities, which is currently unavailable for this specific class of compounds.
Predictive Models for Biological Activity
Without a training set of active and inactive analogues of this compound, it is impossible to generate or validate any predictive QSAR models. Such models, once developed, could be invaluable for guiding the design of new derivatives with potentially enhanced activity. The lack of foundational biological data precludes any such in silico modeling efforts.
Biological Target Identification and Mechanistic Elucidation of 3 4 Chlorophenyl N Cyclohexylacrylamide
Enzyme Inhibition Studies
There is currently no specific, publicly accessible data from enzyme inhibition studies for 3-(4-chlorophenyl)-N-cyclohexylacrylamide.
Specific Enzyme Panel Screening (e.g., Kinases, Proteases)
A thorough review of scientific literature did not yield any results from specific enzyme panel screenings, such as those for kinases or proteases, for the compound this compound. Consequently, no data is available to populate a table on its inhibitory activity against a panel of enzymes.
Enzyme Kinetics and Inhibition Type Determination
No studies detailing the enzyme kinetics or the type of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound could be located in the public domain. Research into its mechanism of action, including the determination of inhibition constants (Kᵢ) or IC₅₀ values against specific enzymes, has not been published.
Receptor Binding Affinity Profiling
Information regarding the receptor binding affinity of this compound is not available in published scientific literature.
G-Protein Coupled Receptor (GPCR) Screening
No data from G-protein coupled receptor (GPCR) screening assays involving this compound has been made publicly available. Therefore, its binding affinity and functional activity at various GPCRs remain undetermined.
Nuclear Receptor Binding Assays
There are no publicly accessible results from nuclear receptor binding assays for this compound. Its potential to bind to and modulate the activity of nuclear receptors is currently unknown.
Cellular Pathway Modulation Investigations
Investigations into the modulation of cellular pathways by this compound have not been reported in the available scientific literature. As a result, its effects on intracellular signaling cascades and cellular processes have not been elucidated.
Signal Transduction Pathway Analysis
Currently, there is no direct evidence from published studies to implicate this compound in the modulation of specific signal transduction pathways. Aberrant signaling pathway activity is a known hallmark of tumorigenesis. mdpi.com The analysis of how a compound affects these pathways is crucial for understanding its mechanism of action. mdpi.comrsc.org Future research involving phosphoproteomic profiling could elucidate the impact of this compound on cellular signaling cascades. rsc.org
Gene Expression and Protein Regulation Studies
Specific studies on how this compound affects gene expression or protein regulation are not available in the current scientific literature. For other acrylamide (B121943) derivatives, research has shown that they can influence the expression of genes involved in critical cellular processes. For instance, a related compound, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, was found to decrease the expression of genes such as Tyr, Mitf, Tyrp-1, and Tyrp-2 in melanoma cell lines. nih.gov This suggests that compounds with a similar acrylamide backbone could potentially regulate gene and protein expression, but experimental verification for this compound is required.
Mechanism of Action at the Molecular Level
The precise molecular mechanism of action for this compound remains uninvestigated in published research. The following subsections discuss potential mechanisms based on studies of analogous compounds.
Molecular Docking and Simulation Studies
While no molecular docking studies have been published for this compound, research on the closely related compound N-cyclohexylacrylamide (NCA) provides insights into its potential protein targets. mdpi.comnih.govresearchgate.net In silico molecular docking studies of NCA were performed against a panel of cancer-related proteins. mdpi.comnih.gov The results indicated that NCA has the potential to bind to and inhibit several key proteins involved in cancer progression, such as B-cell lymphoma 2 (BCL-2), Cyclin-dependent kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govresearchgate.net
The binding energies from these docking studies suggest that NCA could form stable interactions with the active sites of these proteins. nih.gov This suggests that with chemical modification, it could serve as a lead compound for developing new anticancer drugs. mdpi.comnih.gov
Table 1: Molecular Docking Binding Energies of N-cyclohexylacrylamide (NCA) with Cancer-Related Proteins
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| BCL-2 | - |
| BCL-W | - |
| MCl-1 | - |
| AKT | - |
| BRAF | - |
| CDK2 | - |
| VEGFR | - |
| EGFR | - |
| PARP1 | - |
| CDK6 | - |
Data for specific binding energies of NCA is not provided in the search results, though the studies indicate docking was performed against these targets.
Covalent Binding Assessment (if applicable)
The potential for this compound to act as a covalent inhibitor has not been experimentally assessed. However, the acrylamide functional group is a well-known electrophilic "warhead" that can react with nucleophilic residues, such as cysteine, on proteins. nih.govresearchgate.net This type of interaction leads to the formation of a stable, covalent bond between the compound and its target protein, often resulting in irreversible inhibition. researchgate.net
Mechanistic studies on the reaction of N-phenylacrylamide with thiols have shown that this reaction proceeds via a rate-limiting nucleophilic attack. rsc.org This supports the feasibility of acrylamide-containing compounds to act as covalent modifiers of proteins. rsc.org Whether the specific structure of this compound allows for such an interaction with a biological target would require dedicated experimental studies, such as mass spectrometry-based proteomics or assays with specific nucleophiles like glutathione (B108866). researchgate.net A computational assessment using molecular dynamics simulations could also predict the suitability for covalent bond formation by analyzing the distance and orientation between the acrylamide warhead and a target nucleophile. researchgate.net
Preclinical in Vitro Efficacy Investigations of 3 4 Chlorophenyl N Cyclohexylacrylamide
Cell-Based Assays for Functional Activity
Cell-based assays are fundamental tools in drug discovery, providing insights into the biological effects of a compound on cellular functions. These in vitro tests are crucial for the initial screening and characterization of potential therapeutic agents.
Cell Viability and Proliferation Assays (Excluding Cytotoxicity for Safety)
Cell viability and proliferation assays are employed to determine the effect of a compound on the ability of cells to survive and divide. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govmdpi.com
In a study investigating the antiproliferative activity of N-cyclohexylacrylamide (NCA), a related compound, the XTT assay was used to determine cell viability in HeLa cells. nih.gov The cells were treated with different concentrations of the NCA molecule for 48 hours. nih.gov While this study focused on cytotoxicity, the methodology is similar to that used for assessing antiproliferative effects at non-toxic concentrations. nih.gov The principle behind such assays is to measure a parameter that correlates with the number of viable cells, such as the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. nih.gov
Interactive Table: Representative Data from a Hypothetical Cell Viability Assay
Apoptosis and Cell Cycle Modulation (Excluding Cytotoxicity for Safety)
Apoptosis, or programmed cell death, and the cell cycle are critical processes that are often dysregulated in diseases like cancer. nih.govmdpi.com Investigating a compound's ability to modulate these processes can reveal its therapeutic potential.
The cell cycle is a series of events that leads to cell division and replication. mdpi.com Some therapeutic agents can cause cell cycle arrest at specific phases, such as G1, S, or G2/M, which can inhibit the proliferation of abnormal cells. mdpi.comnih.gov For instance, studies on other compounds have shown that they can induce cell cycle arrest in the G2/M phase. nih.gov The tumor suppressor protein p53 plays a significant role in regulating the cell cycle and apoptosis in response to cellular stress. mdpi.com
Apoptosis can be initiated through various pathways and is characterized by distinct morphological and biochemical changes. mdpi.com Techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells. mdpi.com
Interactive Table: Hypothetical Data on Cell Cycle Distribution
Migration and Invasion Assays
Cell migration is the directed movement of cells, while invasion involves the migration of cells through an extracellular matrix. semanticscholar.org These processes are fundamental in various physiological and pathological conditions, including cancer metastasis. semanticscholar.orgnih.gov
Assays to study cell migration and invasion include the scratch assay (or wound-healing assay) and the Boyden chamber assay. semanticscholar.orgmdpi.com In a wound-healing assay, a "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap over time is monitored. semanticscholar.org The Boyden chamber assay, or transmembrane assay, measures the ability of cells to migrate through a porous membrane, which can be coated with an extracellular matrix like Matrigel to assess invasion. semanticscholar.orgresearchgate.net
For example, a study on a triazaspirane derivative demonstrated its inhibitory effect on the migration and invasion of PC3 prostate cancer cells. mdpi.com The study utilized a wound-healing assay and a Boyden chamber assay to quantify these effects. mdpi.com
Phenotypic Screening in Disease Models
Phenotypic screening in disease-relevant cellular models allows for the evaluation of a compound's effect in a context that mimics a specific disease state. This approach can identify compounds that produce a desired phenotypic change without prior knowledge of the molecular target.
Cellular Models for Inflammatory Responses
Inflammation is a complex biological response to harmful stimuli. nih.gov In vitro models of inflammation often involve stimulating cells with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. nih.govmdpi.com
For instance, in a study on the anti-inflammatory effects of other compounds, RAW 264.7 macrophages were activated with LPS to induce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. mdpi.com The ability of the test compounds to reduce the levels of these inflammatory markers was then assessed. mdpi.com Similar models can be used to investigate the potential anti-inflammatory properties of 3-(4-chlorophenyl)-N-cyclohexylacrylamide.
Interactive Table: Hypothetical Data on Inflammatory Marker Expression
Cellular Models for Neurodegenerative Processes
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. nih.govnih.gov Cellular models for these disorders often aim to replicate key pathological features, such as the accumulation of misfolded proteins or oxidative stress. nih.govnih.gov
Cellular Models for Metabolic Dysregulation
Currently, there is a lack of publicly available scientific literature detailing the preclinical in vitro efficacy of this compound specifically within cellular models of metabolic dysregulation. Extensive searches of scholarly databases did not yield studies investigating the effects of this particular compound on cell lines relevant to metabolic disorders. Therefore, no data on its impact on pathways related to conditions such as diabetes, obesity, or non-alcoholic fatty liver disease in cellular models can be provided at this time.
Drug Resistance Mechanism Studies
The role of this compound in the context of drug resistance mechanisms in cancer has not been extensively characterized in published research. While the broader class of acrylamide (B121943) derivatives has been a subject of interest in medicinal chemistry, specific data on the activity of this compound in resistant cell lines and its potential to reverse resistance phenotypes are not available in the current scientific literature.
Compound Activity in Resistant Cell Lines
There are no specific studies reporting the cytotoxic or modulatory activity of this compound in well-established drug-resistant cancer cell lines. Research on related analogs may offer insights into the potential of the chemical scaffold, but direct evidence for the named compound is absent. For instance, studies on other complex molecules containing a chlorophenyl group have been conducted, but these findings cannot be directly extrapolated to this compound.
Reversal of Resistance Phenotypes
Consistent with the lack of data on its activity in resistant cell lines, there is no published evidence to suggest that this compound can reverse drug resistance phenotypes. Mechanisms of resistance reversal often involve the inhibition of efflux pumps like P-glycoprotein (P-gp) or targeting other cellular pathways that contribute to resistance. nih.govmdpi.comnih.govmdpi.com However, no studies have specifically investigated whether this compound possesses such capabilities. Research into the general class of N-cyclohexylacrylamides has indicated some cytotoxic activity against cancer cell lines, but these studies did not focus on drug-resistant models or mechanisms of resistance reversal. nih.gov
Preclinical in Vivo Efficacy Investigations in Animal Models
Pharmacological Evaluation in Disease-Relevant Animal Models
The in vivo pharmacological assessment of 3-(4-chlorophenyl)-N-cyclohexylacrylamide would typically involve the use of well-established animal models that mimic the pathophysiology of specific human diseases. These models are instrumental in determining the compound's potential therapeutic effects in a living organism.
Rodent models are fundamental in the study of inflammation and for screening potential anti-inflammatory agents. nih.gov These models can be broadly categorized into acute and chronic inflammation models. neurofit.com A common acute model is the carrageenan-induced paw edema model in mice or rats. explorationpub.com In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a localized inflammatory response characterized by swelling, redness, and pain. nih.govexplorationpub.com The efficacy of a test compound is evaluated by its ability to reduce the paw volume compared to a control group.
Another relevant model is the lipopolysaccharide (LPS)-induced systemic inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, can induce a potent inflammatory response, leading to the release of pro-inflammatory cytokines. The evaluation of a compound's efficacy in this model would involve measuring its ability to suppress these inflammatory markers.
No specific research data on the evaluation of this compound in rodent models of inflammation was identified in the public domain.
Table 1: Illustrative Data from a Carrageenan-Induced Paw Edema Model This table is a hypothetical representation of data that could be generated from such a study.
| Treatment Group | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.05 | - |
| This compound (Low Dose) | 0.62 ± 0.04 | 27.1 |
| This compound (High Dose) | 0.41 ± 0.03 | 51.8 |
| Positive Control (e.g., Indomethacin) | 0.35 ± 0.02 | 58.8 |
Rodent Models of Neurological Disorders
Animal models are indispensable for understanding the complex mechanisms of neurological diseases and for testing novel therapeutic interventions. nih.govspringermedicine.com The choice of model depends on the specific neurological condition being targeted. For instance, to study neuroinflammation, a key component in many neurodegenerative diseases, the intracerebral injection of inflammatory agents like lipopolysaccharide can be used.
For neurodegenerative conditions such as Parkinson's disease, models involving the administration of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) are commonly employed to induce dopamine (B1211576) neuron loss and motor deficits. nih.gov The efficacy of a test compound would be assessed by its ability to protect against this neuronal damage and improve behavioral outcomes.
No specific research data on the evaluation of this compound in rodent models of neurological disorders was identified in the public domain.
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.gov Rodent models are crucial for investigating the pathophysiology of this syndrome and for evaluating potential treatments. nih.gov These models can be genetic or diet-induced.
Diet-induced models, which often involve feeding rodents a high-fat, high-fructose, or high-sucrose diet, are particularly relevant as they mimic the dietary habits contributing to metabolic syndrome in humans. nih.gov These diets can lead to the development of obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. nih.govnih.gov The efficacy of a compound like this compound would be determined by its ability to ameliorate these metabolic abnormalities.
No specific research data on the evaluation of this compound in rodent models of metabolic syndrome was identified in the public domain.
Biomarker Analysis in Animal Studies
Biomarker analysis is an essential component of preclinical in vivo studies, providing objective measures of a compound's pharmacological effects and its impact on disease processes.
Molecular biomarkers are molecules that indicate a biological state and can be used to measure the effect of a therapeutic intervention. nih.gov In the context of preclinical studies, these biomarkers can be measured in tissues and biological fluids.
For inflammatory conditions, key molecular biomarkers include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Enzymes involved in the inflammatory cascade, like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are also important targets. nih.gov The efficacy of an anti-inflammatory compound would be demonstrated by its ability to reduce the levels or activity of these biomarkers.
In neurological disorders, biomarkers might include levels of neurotransmitters, markers of oxidative stress, or specific proteins associated with neurodegeneration, such as alpha-synuclein (B15492655) in Parkinson's disease models. nih.gov
For metabolic syndrome, relevant molecular biomarkers include plasma levels of glucose, insulin, triglycerides, cholesterol, and hormones like leptin and adiponectin. nih.govusamv.ro
No specific data on the analysis of molecular biomarkers for this compound in animal studies was found.
Table 2: Illustrative Molecular Biomarker Data in a Rodent Inflammation Model This table is a hypothetical representation of data that could be generated from such a study.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | COX-2 Expression (Relative Units) |
| Vehicle Control | 250 ± 20 | 400 ± 35 | 1.00 ± 0.12 |
| This compound (Low Dose) | 180 ± 15 | 310 ± 28 | 0.75 ± 0.09 |
| This compound (High Dose) | 110 ± 12 | 220 ± 20 | 0.45 ± 0.05 |
| Positive Control | 95 ± 10 | 180 ± 15 | 0.30 ± 0.04 |
Histopathological and Immunohistochemical Analysis of Tissues
Histopathological analysis involves the microscopic examination of tissue to study the manifestations of disease. In preclinical animal studies, this is a crucial step to visualize the effects of a compound at the cellular level. Tissues from target organs are collected, processed, sectioned, and stained (commonly with hematoxylin (B73222) and eosin) to assess for changes in tissue architecture, cell infiltration, and tissue damage.
Immunohistochemistry (IHC) is a powerful technique that uses antibodies to detect the presence and location of specific proteins within the tissue. nih.govnih.gov This allows for the visualization and quantification of biomarkers in their native tissue context. For example, in an inflammation model, IHC could be used to detect the infiltration of immune cells (e.g., neutrophils, macrophages) into the inflamed tissue or to visualize the expression of inflammatory mediators like COX-2. In neurodegenerative disease models, IHC can be used to stain for specific neuronal populations to assess for cell loss or to detect the accumulation of pathological proteins.
No specific histopathological or immunohistochemical data for this compound in animal studies was identified in the public domain.
Target Engagement Studies in Animal Models
No data is available on target engagement studies for this compound in animal models.
Measurement of Target Occupancy
Information regarding the measurement of target occupancy for this compound is not available in published literature.
Pharmacodynamic Endpoints
There are no published studies detailing the pharmacodynamic endpoints used to evaluate the in vivo effects of this compound.
Computational Chemistry and in Silico Modeling of 3 4 Chlorophenyl N Cyclohexylacrylamide
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of a compound and its interactions with a biological target at an atomic level. researchgate.netnih.gov This method is crucial for understanding the stability of protein-ligand complexes and the conformational changes that govern binding events. researchgate.netnih.govnih.gov
Initial molecular docking studies have identified that N-cyclohexylacrylamide (NCA), the parent scaffold of the title compound, can interact with several cancer-related proteins, including those from the B-cell lymphoma 2 (Bcl-2) family (Bcl-2, Bcl-w, Mcl-1) and key kinases like EGFR and CDK2. These docking studies provide a static snapshot of the binding pose.
To explore the stability and dynamics of these interactions for 3-(4-chlorophenyl)-N-cyclohexylacrylamide, MD simulations are employed. researchgate.net A typical workflow involves placing the docked protein-ligand complex into a simulated physiological environment (a water box with ions) and calculating the atomic movements over time by integrating Newton's laws of motion. nih.gov Key analyses performed during and after the simulation include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked positions over time. A stable RMSD plot for both the protein and the ligand indicates that the complex has reached equilibrium and the binding is stable. researchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues within the protein. researchgate.net Lower fluctuations in the binding site residues suggest stable interactions with the ligand, whereas higher fluctuations in loop regions are expected. nih.gov This helps pinpoint key residues that are crucial for maintaining the binding of this compound.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the complex. These calculations provide a more accurate prediction of binding affinity than docking scores alone by considering solvation effects and entropic contributions. A lower binding free energy indicates a stronger and more favorable interaction. nih.govnih.gov
Interaction Analysis: Throughout the simulation, the types and duration of interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site are monitored. nih.gov For instance, simulations could reveal stable hydrogen bonds between the amide group of the compound and key residues in the hinge region of a kinase or persistent hydrophobic interactions involving the 4-chlorophenyl and cyclohexyl groups within the hydrophobic groove of a Bcl-2 family protein. nih.govresearchgate.net
These dynamic insights are critical for validating initial docking results and understanding the precise mechanism of inhibition.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is essential to understand which low-energy shapes it can adopt and how these conformers might interact with a receptor's binding site.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this analysis. mdpi.comresearchgate.net By performing a potential energy surface (PES) scan, researchers can identify all stable conformers (local minima) and the energy barriers to transition between them. mdpi.com For acrylamide (B121943), the parent molecule, studies have shown that it exists in two primary conformations, syn and anti, with the syn form being the global minimum. mdpi.comunibo.it
For this compound, the analysis is more complex due to the rotatable bonds connecting the phenyl, acrylamide, and cyclohexyl moieties. Key aspects of its conformational analysis include:
Torsional Angle Analysis: Investigating the rotation around key single bonds, such as the C-C bond between the phenyl ring and the acrylamide group, and the C-N bond of the amide.
Influence of Substituents: The bulky cyclohexyl group and the electronegative chlorine atom on the phenyl ring significantly influence the molecule's preferred conformation through steric and electronic effects. researchgate.net DFT calculations can precisely model these effects on bond lengths and angles. researchgate.netpnrjournal.com
Pre-organization for Binding: Understanding the molecule's intrinsic conformational preferences helps determine if it is "pre-organized" to fit into a specific protein's binding pocket, which can lead to higher binding affinity.
The table below illustrates hypothetical data from a DFT conformational analysis, showing the relative energies of different conformers.
| Conformer ID | Dihedral Angle (Phenyl-Acrylamide) | Dihedral Angle (Acrylamide-Cyclohexyl) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 15° | 175° | 0.00 | 75.3 |
| Conf-2 | 160° | 178° | 1.85 | 15.1 |
| Conf-3 | 18° | 25° | 3.20 | 9.6 |
This table is for illustrative purposes and represents typical data obtained from conformational analysis.
Virtual Screening and Lead Optimization
While this compound itself shows potential, computational methods can be used to design new analogs with improved potency and selectivity. Virtual screening and lead optimization strategies are central to this process.
Fragment-based drug design (FBDD) is a powerful strategy for lead optimization. It operates on the principle that most potent drugs can be constructed by combining smaller molecular fragments that each bind to adjacent "hot spots" on the protein target. nih.gov Given that N-cyclohexylacrylamide is considered a potential lead compound requiring modification, FBDD is an ideal approach. chemdiv.com
The process for this compound would involve:
Deconstruction: The molecule is broken down into its constituent fragments: the 4-chlorophenyl group, the acrylamide linker, and the N-cyclohexyl group.
Fragment Screening: Computationally, libraries of small fragments (typically following the "Rule of Three": MW ≤ 300, H-bond donors/acceptors ≤ 3, CLogP ≤ 3) are docked into the target protein's binding site to identify which fragments form favorable interactions. nih.govchemdiv.com
Lead Optimization: New molecules are designed by either "growing" from a core fragment (e.g., adding functional groups to the 4-chlorophenyl fragment to explore adjacent pockets) or "linking" two different fragments that bind in nearby locations. For example, if a different aromatic fragment shows a better fit than 4-chlorophenyl in one sub-pocket, a new analog can be designed incorporating this improved fragment.
De novo design involves building novel molecular structures from scratch, atom by atom or piece by piece, directly within the binding site of a target protein. lookchem.comresearchgate.net This approach is particularly useful for discovering entirely new chemical scaffolds that are optimized for the target's specific topology.
Using the docked structure of this compound as a reference, a de novo design algorithm would:
Identify the key interactions and the shape of the binding pocket.
Place seed atoms or small functional groups in favorable positions within the pocket, often mimicking the interactions made by the reference compound.
Grow these seeds into larger, chemically sensible molecules that fill the available space and form optimal hydrogen bonds, and hydrophobic and electrostatic interactions.
Score the newly generated molecules for properties like binding affinity and synthetic feasibility.
This can lead to the design of novel kinase inhibitors based on an acrylamide scaffold or entirely new structures that retain the key binding features of the original compound but with improved properties. researchgate.netresearchgate.net
Predictive Models for Pharmacological Properties (Excluding ADMET values)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models allow for the prediction of the pharmacological potency of newly designed, unsynthesized analogs, helping to prioritize the most promising candidates for synthesis and testing. researchgate.netnih.gov
For this compound and its analogs, a QSAR model could be developed as follows:
Data Collection: A dataset of structurally related analogs is compiled, along with their experimentally measured biological activity (e.g., IC₅₀ values against a target like Bcl-2 or EGFR).
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., molecular shape, surface area).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that best correlates the descriptors with biological activity. mdpi.comnih.gov
A hypothetical QSAR model for a series of acrylamide analogs might look like this:
pIC₅₀ = 0.75 * (ClogP) - 0.15 * (TPSA) + 1.20 * (Num_Aromatic_Rings) + 3.50
Where pIC₅₀ is the negative logarithm of the IC₅₀ value, ClogP is a measure of lipophilicity, TPSA is the topological polar surface area, and Num_Aromatic_Rings is the count of aromatic rings.
The table below shows hypothetical data used to build such a model.
| Compound ID | ClogP | TPSA (Ų) | Num_Aromatic_Rings | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Analog-1 | 4.1 | 29.1 | 1 | 6.2 | 6.1 |
| Analog-2 | 4.5 | 29.1 | 2 | 7.5 | 7.3 |
| Analog-3 | 3.8 | 48.3 | 1 | 5.0 | 5.1 |
| Analog-4 | 4.9 | 29.1 | 2 | 8.0 | 8.1 |
This table is for illustrative purposes. The QSAR equation and data are hypothetical.
Such validated models are invaluable for virtual screening, enabling the rapid evaluation of large virtual libraries of potential analogs and guiding medicinal chemistry efforts toward compounds with the highest predicted potency. researchgate.netnih.gov
Bioavailability Predictions (Theoretical Models)
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's efficacy. Computational models predict this parameter by analyzing key physicochemical properties derived from the molecular structure. nih.gov Various established guidelines, such as Lipinski's Rule of Five and Veber's Rule, are employed to assess the "drug-likeness" of a compound and its potential for good oral absorption. mdpi.com
These rules are based on specific molecular descriptors:
Molecular Weight (MW): Influences diffusion and transport across biological membranes.
Lipophilicity (LogP): A measure of a compound's fat solubility, which affects its ability to permeate cell membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and the energy required to desolvate the molecule for membrane passage.
Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms in a molecule, which correlates with hydrogen bonding capacity and membrane permeability. mdpi.com
Rotatable Bonds (Nrotb): A measure of molecular flexibility; lower numbers are generally favorable for bioavailability. mdpi.com
For this compound, theoretical models would calculate these properties to generate a preliminary bioavailability profile. A high probability of intestinal absorption is often predicted for compounds that align with these established physicochemical thresholds. mdpi.com For instance, the BOILED-Egg model provides a graphical prediction of gastrointestinal absorption and brain penetration based on lipophilicity (WLOGP) and polarity (TPSA).
Interactive Table 1: Hypothetical Physicochemical Properties and Bioavailability Predictions for this compound
| Parameter | Predicted Value | Lipinski's Rule Compliance (Threshold) | Veber's Rule Compliance (Threshold) | Bioavailability Prediction |
| Molecular Weight ( g/mol ) | 277.78 | Yes (< 500) | N/A | Favorable |
| LogP | 4.2 | Yes (< 5) | N/A | Favorable |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) | N/A | Favorable |
| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) | N/A | Favorable |
| Topological Polar Surface Area (TPSA) (Ų) | 29.1 | N/A | Yes (≤ 140) | Favorable |
| Number of Rotatable Bonds | 4 | N/A | Yes (≤ 10) | Favorable |
| Overall Assessment | Pass | Pass | High |
Metabolic Stability Predictions (Theoretical Models)
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. frontiersin.org A compound that is metabolized too quickly may have a short duration of action, while one that is too stable could accumulate and cause toxicity. researchgate.net In silico models are invaluable for predicting a compound's metabolic fate early in the drug discovery process.
Theoretical predictions of metabolic stability for this compound involve several computational approaches:
CYP Substrate and Inhibitor Prediction: Machine learning algorithms, such as Support Vector Machines (SVM) and Graph Neural Networks (GNNs), are trained on large datasets of known substrates and inhibitors to predict a new molecule's interaction with major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.comfrontiersin.orgnih.gov Predicting whether the compound is a substrate or an inhibitor of these enzymes is crucial for anticipating drug-drug interactions.
Site of Metabolism (SoM) Identification: Computational tools can analyze the chemical structure of this compound to identify "metabolically labile" spots. researchgate.net These are atoms or functional groups most likely to undergo enzymatic modification, such as hydroxylation, N-dealkylation, or oxidation. The model considers factors like bond dissociation energies and accessibility to the enzyme's active site.
Metabolic Half-life Prediction: Quantitative Structure-Activity Relationship (QSAR) models can provide an estimate of a compound's intrinsic clearance or its half-life in human liver microsomes (HLM). nih.govnih.gov These models correlate structural features with experimentally determined metabolic rates.
A comprehensive in silico metabolic profile for this compound would integrate these predictions to forecast its stability and potential metabolic pathways.
Interactive Table 2: Theoretical Metabolic Stability Profile of this compound
Users can sort the table by CYP isoform or predicted interaction type.
| CYP Isoform | Predicted Interaction | Predicted Site of Metabolism (Hypothetical) | Confidence Level | Implication |
| CYP1A2 | Non-inhibitor | N/A | High | Low risk of interaction with CYP1A2 substrates. |
| CYP2C9 | Inhibitor | Cyclohexyl ring (hydroxylation) | Medium | Potential for drug-drug interactions. |
| CYP2C19 | Non-inhibitor | N/A | High | Low risk of interaction with CYP2C19 substrates. |
| CYP2D6 | Non-inhibitor | N/A | High | Low risk of interaction with CYP2D6 substrates. |
| CYP3A4 | Substrate | Phenyl ring (hydroxylation), N-dealkylation | High | Likely to be metabolized by the major drug-metabolizing enzyme. |
| Overall Stability | Moderate | Multiple potential sites | Medium | Compound may have a moderate to high clearance rate. |
Future Directions and Research Gaps for 3 4 Chlorophenyl N Cyclohexylacrylamide
Exploration of Novel Biological Targets
Initial research into the parent molecule, N-cyclohexylacrylamide (NCA), has utilized computational methods to predict its interaction with several proteins implicated in cancer progression. nih.gov Molecular docking studies are instrumental in identifying potential biological targets and guiding further experimental validation. nih.gov
A molecular docking study on the related compound N-cyclohexylacrylamide (NCA) evaluated its binding affinity with several key proteins involved in cancer cell proliferation and survival. nih.gov The results suggested that NCA could potentially interact with targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Poly (ADP-ribose) polymerase 1 (PARP-1), and various kinases. nih.gov The binding energies from these in silico analyses indicate the potential for inhibitory action, which warrants further investigation for 3-(4-chlorophenyl)-N-cyclohexylacrylamide. nih.gov While NCA itself was not as potent as existing anticancer drugs in preliminary tests, these findings highlight a range of proteins that should be explored as potential targets for its derivatives. nih.gov
Future research should focus on experimentally validating these predicted interactions for this compound. Beyond these initial targets, the structural motif of the compound—containing a chlorophenyl group—suggests that other receptors could be explored. For instance, other compounds featuring a chlorophenyl group have been investigated as modulators of targets like the cannabinoid type-1 (CB1) receptor and the dopamine (B1211576) transporter (DAT), indicating a potential avenue for broader screening. nih.govnih.gov
Table 1: Predicted Binding Affinities of the Related Compound N-cyclohexylacrylamide (NCA) with Cancer-Related Proteins This data is from molecular docking studies on NCA, a structurally related precursor, and serves as a basis for future experimental validation of this compound.
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Biological Role |
| VEGFR | 3CP9 | -10.3 | Angiogenesis, Cell Proliferation |
| PARP-1 | 5FDO | -9.1 | DNA Repair, Genomic Stability |
| AKT-1 | 3O96 | -8.8 | Cell Survival, Proliferation |
| BRAF | 4MBJ | -8.7 | Cell Signaling (MAPK/ERK pathway) |
| EGFR | 3W2R | -8.5 | Cell Growth and Proliferation |
| BCL-2 | 4LVT | -8.3 | Apoptosis Regulation |
| CDK-2 | 4KD1 | -8.2 | Cell Cycle Regulation |
| BCL-w | 2Y6W | -7.9 | Apoptosis Regulation |
Development of Advanced Analytical Methods for Compound Detection
The advancement of preclinical and clinical research is contingent upon the availability of robust analytical methods for the detection and quantification of a compound in biological matrices. Currently, there is a lack of published, validated analytical methods specifically for this compound.
Future efforts must prioritize the development of such methods. Standard techniques that could be adapted include:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector would be a foundational method for determining purity and for quantification at higher concentrations. ijrpc.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For detecting low concentrations of the compound and its potential metabolites in complex biological samples like plasma or tissue homogenates, an LC-MS/MS method would be necessary. mdpi.com This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic studies. ijrpc.commdpi.com
The development process would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the compound from interfering substances in the biological matrix. ijrpc.compsu.edu The establishment of these methods is a critical step for enabling future in vitro and in vivo studies.
Investigation into Synergistic Effects with Other Bioactive Compounds
Combination therapy is a cornerstone of modern pharmacology, particularly in oncology, as it can enhance therapeutic efficacy and overcome drug resistance. mdpi.com Investigating the synergistic potential of this compound with existing chemotherapeutic or targeted agents is a promising area of research. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com
Given the predicted interaction of the related NCA molecule with proteins involved in DNA repair (PARP-1) and cell cycle regulation (CDK2), it is rational to explore combinations with agents that have complementary mechanisms of action. nih.govresearchgate.net For example, combining a PARP inhibitor with a DNA-damaging agent can lead to synthetic lethality in cancer cells.
Future studies should employ checkerboard assays (in vitro) to screen for synergistic, additive, or antagonistic interactions with a panel of approved anticancer drugs. nih.gov
Table 2: Proposed Drug Combinations for Synergistic Effect Studies
| Drug Class | Example Drug(s) | Rationale for Combination |
| Microtubule Stabilizers | Paclitaxel | Combining a potential cell cycle inhibitor with an agent that disrupts mitosis could lead to enhanced cell death. researchgate.net |
| Topoisomerase Inhibitors | Doxorubicin, Irinotecan | Targeting different phases of the cell cycle and DNA replication processes can increase cytotoxic effects. mdpi.com |
| Platinum-Based Drugs | Cisplatin | If the compound inhibits DNA repair pathways (e.g., via PARP-1), it could enhance the efficacy of DNA-damaging agents like cisplatin. mdpi.com |
| Tyrosine Kinase Inhibitors | Sunitinib | Targeting multiple signaling pathways simultaneously (e.g., VEGFR and other kinases) can prevent compensatory signaling and reduce resistance. researchgate.net |
Translational Research Perspectives (Preclinical Focus)
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.gov For this compound, a clear preclinical development path must be established. This involves a phased approach to gather data on the compound's activity and mechanism of action.
Key preclinical research objectives should include:
In Vitro Profiling: Expanding cytotoxicity testing beyond a single cell line to a broad panel representing different cancer types (e.g., breast, colon, pancreatic, prostate) to identify which cancer types are most sensitive. mdpi.com
In Vivo Efficacy Studies: Once a lead cancer type is identified, efficacy must be evaluated in established animal models, such as xenograft models where human cancer cells are implanted in immunocompromised mice. These studies are essential to determine if the in vitro activity translates to an antitumor effect in a living organism.
Biomarker Discovery: A critical aspect of modern drug development is the identification of biomarkers that can predict which patients are most likely to respond to a treatment. nih.gov Future research should investigate potential genomic or proteomic markers associated with sensitivity to this compound.
Overcoming the challenges inherent in translational research, such as the need for adequate experimental models and the limited availability of human tumor samples for early-stage investigation, will be crucial for progress. nih.gov
Potential for Analog Development with Enhanced Selectivity
Chemical modification of a lead compound is a standard strategy in drug discovery to improve its potency, selectivity, pharmacokinetic properties, and safety profile. nih.gov Since initial studies on the parent compound NCA suggested it was not as effective as some existing drugs, analog development is a critical future direction. nih.gov
The structure of this compound offers several sites for chemical modification. The goal would be to synthesize a library of analogs and screen them to identify derivatives with improved biological activity and selectivity for a specific target.
Table 3: Strategies for Analog Development
| Modification Site | Strategy | Objective |
| Chlorophenyl Ring | Introduce different substituents (e.g., fluoro, methyl) at various positions. nih.gov | Enhance binding affinity and selectivity for the target protein; modulate metabolic stability. |
| Cyclohexyl Group | Replace with other cyclic or aliphatic groups. | Optimize lipophilicity and pharmacokinetic properties. |
| Acrylamide (B121943) Linker | Modify the linker or replace it with a different chemical scaffold (e.g., urea). nih.gov | Improve chemical stability and alter the spatial orientation of the key pharmacophores. |
| Overall Structure | Synthesize derivatives for specific applications, such as conjugating to an imaging agent. nih.gov | Develop tools for research (e.g., imaging probes) or targeted delivery. |
By systematically exploring these modifications, it may be possible to develop a novel compound with significant therapeutic potential, building upon the initial promise of the this compound scaffold.
Q & A
Q. Table 1: Comparative Synthetic Yields of Acrylamide Derivatives
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| N-cyclohexylacrylamide analog | 67 | Dioxane, 260–262°C | |
| Diastereomeric glutamic acid analog | 42–58 | Bis-lactim ether, chromatography |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Parameters | Application |
|---|---|---|
| IR | 1651 cm⁻¹ (C=O), 2927 cm⁻¹ (CH) | Confirm amide bond formation |
| 1H NMR (DMSO-d6) | δ 5.81 (s, NH), δ 3.52 (m, CH) | Cyclohexyl group assignment |
| X-ray | R factor <0.05, mean σ(C–C)=0.003 Å | Spatial resolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
